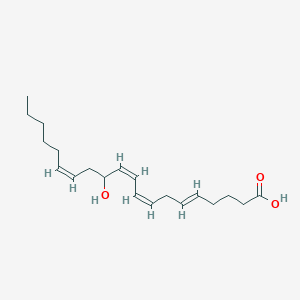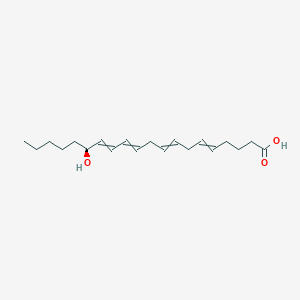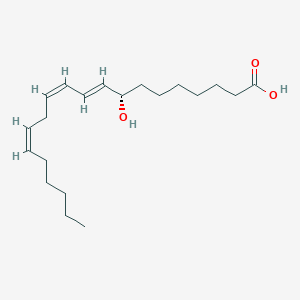
Linoleic Acid-d4
Übersicht
Beschreibung
Linoleic Acid-d4 is a deuterium-labeled form of linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is often used as an internal standard in mass spectrometry for the quantification of linoleic acid. Linoleic acid itself is an essential fatty acid found in various foods, including vegetable oils, nuts, seeds, and meats .
Wirkmechanismus
Target of Action
Linoleic Acid-d4, also known as 9Z,12Z-Octadecadienoic-9,10,12,13-D4acid, is a deuterium-labeled form of Linoleic Acid . Linoleic Acid is a common polyunsaturated fatty acid (PUFA) found in plant-based oils, nuts, and seeds . It is a part of membrane phospholipids and functions as a structural component to maintain a certain level of membrane fluidity of the transdermal water barrier of the epidermis . The primary targets of this compound are the cells’ membrane phospholipids .
Mode of Action
This compound interacts with its targets, the membrane phospholipids, by integrating into the membrane structure and maintaining its fluidity . This interaction results in changes in the physical properties of the cell membranes, which can influence various cellular processes .
Biochemical Pathways
The α-linoleic acid metabolic pathway involves multiple α-linoleic acid and unsaturated fatty acid biosynthesis pathways . The PLA2 and FAD2 are critical in α-linoleic acid biosynthesis, each of which regulates one node of the pathway .
Pharmacokinetics
It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . More research is needed to outline the ADME properties of this compound and their impact on bioavailability.
Result of Action
This compound, like its non-deuterated form, can induce damage to red blood cells and hemoglobin via an oxidative mechanism . This can lead to changes in the function and viability of these cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other fatty acids and the overall composition of the cell membrane can affect its integration into the membrane and its subsequent effects . Additionally, factors such as pH and temperature can influence the stability of this compound .
Biochemische Analyse
Biochemical Properties
Linoleic Acid-d4 plays a significant role in biochemical reactions. It can be metabolized by prostaglandin H synthases (PGHS) to form 9- and 13-HODE . The Km is 12 μM for human PGHS-1 and 27 μM for PGHS-2 .
Cellular Effects
Deficiencies in the essential fatty acid linoleic acid are linked to coronary heart disease, growth retardation, and allergies .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves interactions with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Linoleic Acid-d4 is synthesized by incorporating deuterium atoms into linoleic acid. The process involves the selective replacement of hydrogen atoms with deuterium in the linoleic acid molecule. This can be achieved through catalytic hydrogenation using deuterium gas or by chemical exchange reactions with deuterated reagents .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity linoleic acid as a starting material. The deuteration process is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms. The final product is purified using techniques such as distillation and crystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Reaktionstypen: Linolsäure-d4 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Linolsäure-d4 kann oxidiert werden, um Hydroperoxide und andere Oxidationsprodukte zu bilden. Häufige Oxidationsmittel sind Sauerstoff und Peroxide.
Reduktion: Die Reduktion von Linolsäure-d4 kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators erreicht werden.
Substitution: Substitutionsreaktionen beinhalten den Austausch von funktionellen Gruppen in Linolsäure-d4 durch andere Gruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Sauerstoff, Peroxide und andere Oxidationsmittel.
Reduktion: Wasserstoffgas, Metallkatalysatoren (z. B. Palladium, Platin).
Substitution: Halogene, Alkylierungsmittel und andere Elektrophile.
Hauptprodukte, die gebildet werden:
Oxidation: Hydroperoxide, Aldehyde und Ketone.
Reduktion: Gesättigte Fettsäuren.
Substitution: Halogenierte oder alkylierte Derivate.
Wissenschaftliche Forschungsanwendungen
Linolsäure-d4 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
Der Wirkmechanismus von Linolsäure-d4 beinhaltet seinen Einbau in biologische Membranen und seine Rolle als Vorläufer von bioaktiven Lipidmediatoren. Linolsäure wird zu Arachidonsäure metabolisiert, die weiter in verschiedene Eicosanoide umgewandelt wird, darunter Prostaglandine, Leukotriene und Thromboxane. Diese bioaktiven Lipide spielen eine entscheidende Rolle bei Entzündungen, Immunantworten und anderen physiologischen Prozessen .
Ähnliche Verbindungen:
Linolsäure: Die nicht-deuterierte Form von Linolsäure-d4, die üblicherweise in Nahrungsquellen vorkommt.
Alpha-Linolensäure: Eine Omega-3-Fettsäure mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen biologischen Funktionen.
Eindeutigkeit von Linolsäure-d4: Linolsäure-d4 ist aufgrund des Vorhandenseins von Deuteriumatomen einzigartig, was sie zu einem idealen internen Standard für analytische Anwendungen macht. Die Deuteriummarkierung ermöglicht die präzise Quantifizierung und Verfolgung von Linolsäure und ihren Metaboliten in komplexen biologischen Proben .
Vergleich Mit ähnlichen Verbindungen
Linoleic Acid: The non-deuterated form of Linoleic Acid-d4, commonly found in dietary sources.
Alpha-Linolenic Acid: An omega-3 fatty acid with similar structural features but different biological functions.
Oleic Acid: A monounsaturated fatty acid with one double bond, compared to the two double bonds in linoleic acid.
Uniqueness of this compound: this compound is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for analytical applications. The deuterium labeling allows for precise quantification and tracking of linoleic acid and its metabolites in complex biological samples .
Eigenschaften
IUPAC Name |
(9Z,12Z)-9,10,12,13-tetradeuteriooctadeca-9,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i6D,7D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHQOLUKZRVURQ-GPTDOFLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\CCCCCCCC(=O)O)/[2H])/CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)

